molecular formula C8H13N3O2 B13644309 Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate

Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate

Cat. No.: B13644309
M. Wt: 183.21 g/mol
InChI Key: QGNLJTOUCSBYFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-amino-1h-pyrazol-1-yl)propanoate
  • Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate
  • 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride

Uniqueness

Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 2-(3-aminopyrazol-1-yl)propanoate

InChI

InChI=1S/C8H13N3O2/c1-3-13-8(12)6(2)11-5-4-7(9)10-11/h4-6H,3H2,1-2H3,(H2,9,10)

InChI Key

QGNLJTOUCSBYFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=CC(=N1)N

Origin of Product

United States

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